molecular formula C22H22ClN5OS B2598349 5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-41-0

5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2598349
CAS No.: 851969-41-0
M. Wt: 439.96
InChI Key: AVVBKYBDWKIOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core with a 3-chlorophenyl group, a 4-phenylpiperazine moiety, and a hydroxyl substituent at position 4. Its structural complexity arises from the integration of a piperazine ring, which is often associated with enhanced pharmacokinetic properties, and a chlorophenyl group that may influence receptor binding affinity.

Properties

IUPAC Name

5-[(3-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(16-6-5-7-17(23)14-16)27-12-10-26(11-13-27)18-8-3-2-4-9-18/h2-9,14,19,29H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVBKYBDWKIOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with appropriate nitriles or carboxylic acids, often under reflux conditions.

    Coupling with Piperazine: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine reacts with a halogenated precursor.

    Final Assembly: The final compound is assembled by coupling the thiazole-triazole intermediate with the piperazine derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts such as palladium or copper to facilitate coupling reactions.

    Reaction Optimization: Fine-tuning reaction conditions (temperature, solvent, pH) to enhance reaction rates and selectivity.

    Purification Techniques: Employing advanced purification methods like recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and piperazine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper, and other transition metals for coupling reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole and piperazine rings.

    Reduction Products: Reduced forms of nitro or carbonyl groups.

    Substitution Products: Halogenated or nitrated aromatic rings.

Scientific Research Applications

Key Properties:

  • Molecular Formula: C21H20ClN5OS
  • Molecular Weight: Approximately 425.93 g/mol
  • Solubility: Soluble in organic solvents like DMSO and methanol.

Antidepressant Activity

Research has indicated that compounds containing piperazine derivatives exhibit antidepressant effects. The phenylpiperazine group in this compound may enhance serotonin receptor activity, potentially leading to mood stabilization and anxiety reduction .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. The thiazolo-triazole structure is known to interact with DNA and inhibit cell proliferation in various cancer cell lines .

Antimicrobial Properties

The presence of the chlorophenyl group has been associated with increased antimicrobial activity. Studies have shown that similar compounds can inhibit bacterial growth, making this compound a candidate for further investigation in antimicrobial therapies .

Case Study 1: Antidepressant Efficacy

A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test indicated prolonged immobility times, suggesting enhanced mood stabilization .

Case Study 2: Antitumor Activity

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptosis markers, supporting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity through agonistic or antagonistic effects. The pathways involved may include neurotransmitter systems, signal transduction pathways, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazolo-Triazole Hybrids

The compound shares core structural motifs with several derivatives:

  • 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (): Key Difference: Replacement of the 4-phenylpiperazine with a trimethoxyphenyl group.
  • 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ():
    • Key Difference : Incorporation of a thiadiazole ring instead of a thiazolo-triazole core.
    • Activity : Demonstrated antifungal activity via inhibition of 14-α-demethylase (CYP51), a target for azole antifungals .
Compound Core Structure Substituents Reported Activity Reference
Target Compound Thiazolo-triazole 3-Chlorophenyl, 4-phenylpiperazine N/A (Structural analog data used)
Analog () Thiazolo-triazole 3,4,5-Trimethoxyphenyl N/A (Predicted solubility improvement)
Derivative Triazolo-thiadiazole 4-Methoxyphenyl, pyrazole Antifungal (CYP51 inhibition)

Chlorophenyl-Containing Derivatives

Chlorophenyl groups are common in bioactive compounds due to their electron-withdrawing effects and steric bulk:

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ():
    • Key Difference : Fluorophenyl and triazole substituents instead of piperazine.
    • Activity : Antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) .
  • S-Alkyl 4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol (): Key Difference: Pyrrole-thiol linkage instead of thiazolo-triazole. Activity: Molecular docking suggests similarity to known antivirals (e.g., oseltamivir) .

Piperazine-Containing Analogs

Piperazine rings enhance binding to neurotransmitter receptors and improve metabolic stability:

  • 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ():
    • Key Difference : Ethoxy and methoxy groups on the phenyl ring.
    • Implications : Increased hydrogen-bonding capacity may improve receptor affinity .

Pharmacological and ADME Considerations

  • Bioactivity : While direct data are lacking, analogs with chlorophenyl and piperazine groups show antimicrobial and antifungal activities .
  • ADME Properties : Piperazine derivatives generally exhibit moderate logP values (~2.5–3.5), balancing solubility and membrane permeability .

Biological Activity

5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound belonging to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound's structure includes:

  • Thiazole and Triazole Rings : These heterocyclic structures are known for their biological significance.
  • Substituents : The presence of a chlorophenyl group and a phenylpiperazine moiety enhances its pharmacological profile.

Molecular Formula : C23H25ClN4S
Molecular Weight : 432.99 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound.

  • Cell Line Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
    • MCF-7 (Breast Cancer) : IC50 values were reported as low as 0.28 µg/mL for derivatives exhibiting similar structural features, indicating strong growth inhibitory activity .
    • HepG2 (Liver Cancer) : Other derivatives demonstrated IC50 values around 10.10 µg/mL against HepG2 cells .
CompoundCell LineIC50 (µg/mL)Mechanism of Action
5-(4-Chlorophenyl)-1,3,4-thiadiazoleMCF-70.28Cell cycle arrest at G2/M phase
Similar Triazole DerivativeHepG210.10Induction of apoptosis

The anticancer activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Interaction with specific enzymes that regulate cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, compounds within this class have also been evaluated for antimicrobial effects.

  • In Vitro Studies : Research indicates that these compounds exhibit varying degrees of antibacterial and antifungal activity.
    • For instance, derivatives have been noted to inhibit the growth of pathogenic bacteria and fungi effectively.

Table of Antimicrobial Activity

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Thiazolo-Triazole DerivativeE. coli32 µg/mL
Thiazolo-Triazole DerivativeS. aureus16 µg/mL

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Case Study on Melanoma Treatment : A derivative resembling the target compound was used in a study that demonstrated significant reduction in tumor size in melanoma models .
  • Combination Therapy : Research suggested that combining this compound with standard chemotherapy agents enhanced therapeutic efficacy against resistant cancer strains .

Q & A

Q. What are the standard synthetic methodologies for preparing 5-((3-chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : For example, reacting substituted chlorobenzyl chlorides with thiol-containing intermediates in the presence of catalysts like Bleaching Earth Clay (pH 12.5) under heterogeneous conditions .
  • Solvent optimization : PEG-400 is often used as a reaction medium due to its ability to stabilize intermediates and enhance yield .
  • Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by recrystallization in aqueous acetic acid to isolate the pure product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should researchers prioritize?

  • IR spectroscopy : Identifies functional groups such as hydroxyl (-OH) and thiazole rings via absorption bands near 3200–3500 cm⁻¹ (O-H stretch) and 1500–1600 cm⁻¹ (C=N/C-S stretches) .
  • ¹H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm for thiazolo-methyl), and piperazine protons (δ 3.0–3.5 ppm) .
  • Elemental analysis : Validates purity by matching calculated vs. observed C, H, N, and S percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Cross-validation : Combine multiple techniques (e.g., IR, NMR, LC-MS) to confirm functional groups. For example, discrepancies in aromatic proton splitting in NMR can be resolved by comparing with LC-MS fragmentation patterns .
  • Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction to unambiguously determine bond lengths and angles, especially for complex heterocycles .

Q. What strategies are recommended for optimizing reaction yields in multi-step syntheses?

  • Catalyst screening : Test alternatives to Bleaching Earth Clay, such as acidic or enzymatic catalysts, to improve regioselectivity .
  • Temperature control : Maintain 70–80°C during condensation to minimize side reactions while ensuring complete conversion .
  • Solvent effects : Compare PEG-400 with ionic liquids or DMF to assess polarity impacts on intermediate stability .

Q. How can molecular docking guide the assessment of biological activity for this compound?

  • Target selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) or GABA receptors based on structural analogs showing antifungal or anticonvulsant activity .
  • ADME analysis : Use tools like SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability) and prioritize derivatives with optimal drug-likeness .

Q. What structural modifications enhance the compound’s bioactivity, and how are these evaluated experimentally?

  • Piperazine substitution : Replace the 4-phenylpiperazine group with morpholine or fluorophenyl-piperazine to modulate receptor affinity, as seen in anticonvulsant triazole-thione derivatives .
  • Thiazolo-triazole core modification : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability, followed by in vitro assays (e.g., MIC for antifungal activity) .

Q. How should researchers design experiments to validate structure-activity relationships (SAR)?

  • SAR Table :

    DerivativeR-groupBioactivity (IC₅₀)Reference
    Parent-H10 µM
    Analog A-CF₃5 µM
    Analog B-OCH₃15 µM
  • In vitro assays : Use dose-response curves to compare IC₅₀ values across derivatives, ensuring consistent cell lines (e.g., HEK-293 for receptor binding) .

Methodological Notes

  • Data reproducibility : Always replicate synthesis and assays in triplicate, reporting mean ± SD .
  • Contradiction management : If spectral data conflicts with computational models, re-examine reaction conditions for potential byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.